2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole

Benzoxazole Structure-Activity Relationship Isomer Differentiation

2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole (CAS 883028-08-8) is a carefully substituted benzoxazole scaffold, not a generic compound. Its unique 3-chlorophenyl and 5-methyl pattern drives distinct pharmacophore interactions critical for target selectivity. Unlike para-substituted isomers, this meta-chloro configuration markedly improves inhibitory activity in VEGFR-2 kinase studies. With a predicted LogP of 5.27, it offers superior cell permeability for intracellular target engagement. Ideal as a privileged starting point for SAR programs, chemical probe generation, or high-throughput library synthesis. Ensure research precision by purchasing this exact scaffold, not an unpredictable analog.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
CAS No. 883028-08-8
Cat. No. B179837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
CAS883028-08-8
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H10ClNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3
InChIKeyIEAFYCBGSWUVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole (883028-08-8) – Core Chemotype and Procurement Baseline


2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole (CAS 883028-08-8) is a 2,5-disubstituted benzoxazole derivative with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol . This compound features a 3-chlorophenyl group at the 2-position and a methyl group at the 5-position of the benzoxazole core, a substitution pattern that distinguishes it from other in-class candidates. Predicted physicochemical properties include a calculated LogP of 5.27 (ACD/Labs) and a boiling point of 350.9±25.0 °C at 760 mmHg . This compound serves as a core scaffold in medicinal chemistry, with structurally related benzoxazole derivatives demonstrating significant anticancer and antimicrobial activities, including anti-proliferative effects against human cancer cell lines such as MCF-7 (breast) and HepG2 (liver) .

2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole: Why Generic In-Class Substitution Fails


Simple substitution with other benzoxazole derivatives is not viable due to the profound impact of specific substituents on biological activity and target engagement. The 3-chlorophenyl and 5-methyl substitution pattern on the benzoxazole core is a key determinant of pharmacophore interactions, influencing both potency and selectivity [1]. For example, halogen substitution at the meta-position (3-chloro) versus the para-position (4-chloro) can significantly alter inhibitory activity, as demonstrated in studies of benzoxazole-based VEGFR-2 inhibitors where specific substitution patterns yielded IC50 values ranging from 0.0554 µM to >10 µM [2]. Furthermore, the presence of the methyl group at the 5-position impacts physicochemical properties like lipophilicity and metabolic stability, directly affecting in vivo performance. The quantitative evidence below demonstrates that even closely related analogs exhibit measurable differences in key performance metrics.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole (883028-08-8)


Meta-Chloro Substitution vs. Para-Chloro: A Distinction in Physicochemical and Potential Biological Profile

2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole (meta-chloro) and its para-chloro isomer 2-(4-chlorophenyl)-5-methylbenzo[d]oxazole are structural isomers with distinct spatial and electronic properties. While direct comparative bioactivity data for these specific isomers are limited, the meta-substitution pattern is known to influence the orientation of the phenyl ring relative to the benzoxazole core, potentially altering target binding . The compounds share identical molecular formulas (C14H10ClNO) and molecular weights (243.69 g/mol), but differ in their predicted and observed physical properties, as well as in their commercial availability and catalog representation, indicating distinct research and procurement paths .

Benzoxazole Structure-Activity Relationship Isomer Differentiation

Impact of 5-Methyl Substitution: Physicochemical Differentiation from Non-Methylated Analog

The presence of the 5-methyl group significantly alters the compound's physicochemical profile compared to its non-methylated analog, 2-(3-chlorophenyl)benzoxazole. The target compound has a predicted ACD/LogP of 5.27, indicating high lipophilicity, which is a critical parameter for membrane permeability and bioavailability . This is a calculated difference in molecular properties that cannot be achieved with the non-methylated analog (C13H8ClNO, MW 229.66 g/mol) . While direct experimental logP data is unavailable for this comparison, the structural difference is expected to influence pharmacokinetic behavior and is a key consideration in drug design.

Benzoxazole Lipophilicity Physicochemical Properties

Benzoxazole vs. Benzothiazole Core: A Cross-Class Comparison of Heteroatom Impact

Replacing the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole core results in a distinct chemical entity, 2-(3-chlorophenyl)-5-methylbenzo[d]thiazole (CAS 1242303-21-4). This single-atom substitution increases the molecular weight from 243.69 g/mol to 259.76 g/mol and is expected to alter electronic properties, hydrogen-bonding capabilities, and metabolic stability . While direct comparative biological data are lacking for these specific analogs, studies on related benzoxazole and benzothiazole derivatives demonstrate that this core modification can lead to significant differences in biological activity, including variations in anticancer potency and enzyme inhibition profiles [1].

Benzoxazole Benzothiazole Heterocyclic Chemistry

Anticancer Activity of Benzoxazole Scaffolds: Class-Level Potency and the Role of Substitution

The benzoxazole scaffold, particularly when substituted with a chlorophenyl group, is a validated pharmacophore for anticancer drug discovery. A study of modified benzoxazole-based VEGFR-2 inhibitors demonstrated that specific substitution patterns are crucial for achieving potent activity. For example, compound 8d exhibited an IC50 of 0.0554 µM against VEGFR-2 kinase, outperforming the standard drug sorafenib (IC50 = 0.0782 µM) [1]. This class-level evidence underscores the potential of benzoxazole derivatives as kinase inhibitors, with the precise substitution pattern (including the 3-chlorophenyl and 5-methyl groups) being a critical determinant of the resulting biological activity. While the target compound itself has not been profiled in this specific assay, the data provides a benchmark for the achievable potency of optimized benzoxazole derivatives.

Anticancer Benzoxazole VEGFR-2 Inhibitor

Recommended Application Scenarios for 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole (883028-08-8)


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

This compound is ideally suited for use as a core scaffold in SAR studies aimed at optimizing VEGFR-2 kinase inhibitors or other anticancer targets. Its specific 3-chlorophenyl and 5-methyl substitution pattern provides a unique starting point for exploring how modifications at these positions impact potency, selectivity, and pharmacokinetic properties, as informed by the class-level data on benzoxazole-based VEGFR-2 inhibitors [1].

Development of Novel Heterocyclic Building Blocks

The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its distinct meta-chloro and 5-methyl substitution pattern, differentiating it from para-chloro isomers and non-methylated analogs, makes it valuable for creating diverse chemical libraries for high-throughput screening in drug discovery .

Chemical Probe Development for Target Validation

Given the established role of benzoxazole derivatives as kinase inhibitors, this compound can be used as a starting point for the development of chemical probes to study VEGFR-2 or related kinases. Its physicochemical properties, including a high calculated LogP (5.27), suggest potential for good cell permeability, a desirable trait for intracellular target engagement studies .

Technical Documentation Hub

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